

# 3-(Trifluoromethyl)formanilide structure and properties

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## Compound of Interest

Compound Name: 3-(Trifluoromethyl)formanilide

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An In-depth Technical Guide to **3-(Trifluoromethyl)formanilide**

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## Abstract

This technical guide provides a comprehensive overview of **3-(Trifluoromethyl)formanilide** (CAS No. 657-78-3), a key chemical intermediate in the synthesis of pharmaceuticals and other high-value organic compounds. We will explore its fundamental chemical structure, physicochemical properties, and spectroscopic profile. Furthermore, this document details a validated synthesis protocol, discusses its chemical reactivity influenced by the trifluoromethyl group, and outlines its significant applications in research and drug development. Safety protocols and handling guidelines are also provided to ensure its proper use in a laboratory setting. This guide is intended for researchers, chemists, and professionals in the drug development industry who utilize fluorinated compounds as building blocks for novel molecules.

## Chemical Identity and Structure

**3-(Trifluoromethyl)formanilide**, systematically named N-[3-(trifluoromethyl)phenyl]formamide, is an aromatic amide.<sup>[1]</sup> The presence of a trifluoromethyl (-CF<sub>3</sub>) group on the phenyl ring at the meta-position is a defining structural feature. This potent electron-withdrawing group significantly influences the molecule's electronic properties, reactivity, and, by extension, the properties of derivatives synthesized from it.<sup>[2]</sup>

## Key Identifiers:

- CAS Number: 657-78-3[\[3\]](#)[\[4\]](#)[\[5\]](#)
- IUPAC Name: N-[3-(trifluoromethyl)phenyl]formamide[\[1\]](#)
- Molecular Formula: C<sub>8</sub>H<sub>6</sub>F<sub>3</sub>NO[\[3\]](#)[\[4\]](#)[\[6\]](#)
- Synonyms: 3'-Trifluoromethylformanilide,  $\alpha,\alpha,\alpha$ -Trifluoro-m-formotoluidide, N-(3-Trifluoromethylphenyl)formamide[\[1\]](#)[\[6\]](#)
- InChIKey: PPECHNDWLRNHEA-UHFFFAOYSA-N[\[7\]](#)
- SMILES: C1=CC(=CC(=C1)NC=O)C(F)(F)F[\[7\]](#)

Caption: 2D Structure of **3-(Trifluoromethyl)formanilide**.

## Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are critical for the identification, qualification, and application of **3-(Trifluoromethyl)formanilide** in a research setting.

## Physicochemical Data

The properties of this compound are summarized in the table below. It exists as a solid at room temperature.[\[8\]](#)

Property	Value	Source(s)
Molecular Weight	189.13 g/mol	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Appearance	Solid	<a href="#">[8]</a>
Purity	$\geq$ 95%	<a href="#">[8]</a>
Predicted XlogP	2.6	<a href="#">[7]</a>

## Spectroscopic Profile

While specific spectral data for **3-(Trifluoromethyl)formanilide** is not detailed in the provided search results, its profile can be reliably predicted based on its functional groups and data from analogous structures like **3'-(trifluoromethyl)acetanilide**.<sup>[9]</sup>

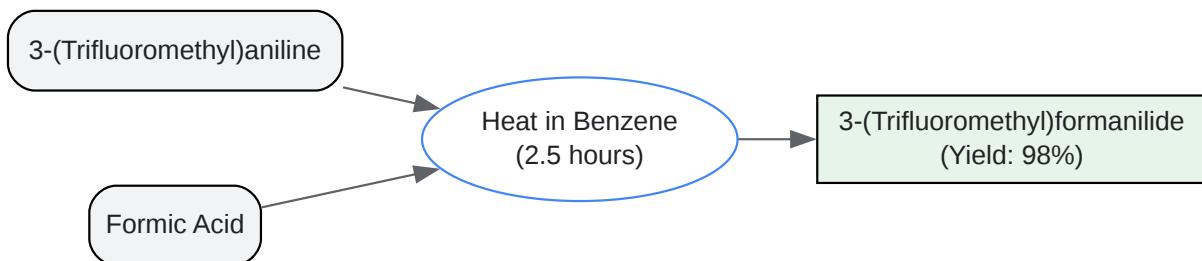
Technique	Expected Observations	Rationale
<sup>1</sup> H NMR	~8.3-8.5 ppm (s, 1H): Formyl proton (-CHO). ~7.3-8.0 ppm (m, 4H): Aromatic protons. Variable (br s, 1H): Amide proton (-NH).	The formyl proton is a singlet. The aromatic region will show complex splitting due to the meta-substitution pattern. The amide proton resonance is often broad and its chemical shift is solvent-dependent.
<sup>13</sup> C NMR	~160 ppm: Amide carbonyl (C=O). ~120-140 ppm: Aromatic carbons. ~124 ppm (q): Trifluoromethyl carbon (-CF <sub>3</sub> ), showing coupling to fluorine.	The chemical shifts are characteristic for these functional groups. The carbon attached to the -CF <sub>3</sub> group and adjacent carbons will exhibit splitting (quartet) due to C-F coupling.
<sup>19</sup> F NMR	~ -63 ppm (s): A single peak for the three equivalent fluorine atoms of the -CF <sub>3</sub> group.	This is a highly characteristic signal for trifluoromethyl groups attached to an aromatic ring.
FT-IR (cm <sup>-1</sup> )	~3300: N-H stretch. ~1680: C=O stretch (Amide I band). ~1540: N-H bend (Amide II band). ~1330 & ~1130: Strong C-F stretching bands.	These absorption frequencies are standard for secondary amides and trifluoromethylated aromatic compounds, allowing for functional group identification. <sup>[10][11]</sup>
Mass Spec.	[M+H] <sup>+</sup> at m/z 190.0474.	The molecular ion peak is expected at m/z 189.0396. High-resolution mass spectrometry can confirm the elemental composition. <sup>[7]</sup>

# Synthesis and Reactivity

## Synthesis Protocol

**3-(Trifluoromethyl)formanilide** is most commonly synthesized via the formylation of its corresponding aniline precursor, 3-(Trifluoromethyl)aniline (CAS: 98-16-8).[4][12] A high-yield, straightforward method involves the reaction with formic acid.[4]

Workflow: Formylation of 3-(Trifluoromethyl)aniline



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Caption: Synthesis of **3-(Trifluoromethyl)formanilide**.

Step-by-Step Methodology:

- Reactant Charging: In a suitable reaction vessel equipped with a reflux condenser, charge 3-(Trifluoromethyl)aniline.
- Solvent and Reagent Addition: Add benzene as the solvent, followed by the addition of formic acid.
- Reaction: Heat the mixture to reflux for approximately 2.5 hours.[4]
- Work-up and Isolation: Upon completion, cool the reaction mixture. The solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the final product with high purity (e.g., 98% yield).[4]

## Chemical Reactivity

The reactivity of **3-(Trifluoromethyl)formanilide** is dominated by two key features:

- The Trifluoromethyl Group (-CF<sub>3</sub>): As a powerful electron-withdrawing group, the -CF<sub>3</sub> moiety deactivates the aromatic ring towards electrophilic substitution. This electronic effect is crucial in directing further chemical transformations and is a primary reason for its use in medicinal chemistry to enhance metabolic stability and modify binding affinities.
- The Formanilide Group (-NHCHO): This group can participate in various reactions. For instance, like other formanilides, it can be dehydrated to form the corresponding phenylisocyanide, a versatile reagent in its own right.<sup>[13]</sup> The amide bond itself can be hydrolyzed under acidic or basic conditions.

## Applications in Research and Development

The primary value of **3-(Trifluoromethyl)formanilide** lies in its role as a versatile chemical building block. The trifluoromethyl-substituted aniline scaffold is a common feature in many biologically active molecules.

- Pharmaceutical Synthesis: The precursor, 3-(trifluoromethyl)aniline, is widely used in the synthesis of herbicides, diuretics, and antihypertensives.<sup>[12]</sup> Consequently, the formanilide derivative serves as a protected or activated intermediate in multi-step syntheses of complex pharmaceutical agents.<sup>[14][15]</sup> The introduction of a -CF<sub>3</sub> group is a well-established strategy in drug design to improve a compound's pharmacokinetic profile, including its lipophilicity and resistance to metabolic degradation.
- Intermediate for Heterocyclic Chemistry: It serves as a precursor for constructing various heterocyclic ring systems that are of interest in medicinal chemistry and materials science.
- Dye Manufacturing: The parent aniline is an intermediate in the production of certain dyes, suggesting a potential role for its derivatives in this field as well.<sup>[12]</sup>

## Safety and Handling

**3-(Trifluoromethyl)formanilide** is classified as a hazardous substance and requires careful handling in a laboratory environment.<sup>[6][16]</sup>

GHS Hazard Classification:

- Signal Word: Warning[6][16]
- Hazard Statements:
  - H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[6][16]
  - H315: Causes skin irritation.[6][16]
  - H319: Causes serious eye irritation.[6][16]
  - H335: May cause respiratory irritation.[6][16]
- Hazard Class: IRRITANT[5]

#### Recommended Safety Precautions:

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16] Ensure that eyewash stations and safety showers are readily accessible.[17]
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles or a face shield.[17]
  - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[16]
  - Respiratory Protection: If dusts or aerosols may be generated, use a NIOSH/MSHA-approved respirator.[18]
- Handling: Avoid breathing dust.[16] Wash hands and any exposed skin thoroughly after handling.[17] Do not eat, drink, or smoke in the work area.[16]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][17]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]

## Conclusion

**3-(Trifluoromethyl)formanilide** is a valuable and versatile intermediate in modern organic synthesis. Its unique electronic properties, imparted by the trifluoromethyl group, make it an important building block, particularly in the field of medicinal chemistry. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development.

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